molecular formula C8H12ClN3O2 B13298290 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B13298290
M. Wt: 217.65 g/mol
InChI Key: FBFQSKDNQMIARP-UHFFFAOYSA-N
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Description

2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Amino acid formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, and primary amines.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or as a probe in biochemical assays.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid: Lacks the methyl group on the pyrazole ring.

    2-amino-3-(5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid: Lacks the chlorine atom on the pyrazole ring.

    2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid: Lacks the additional methyl group on the propanoic acid chain.

Uniqueness

The presence of both chlorine and methyl groups on the pyrazole ring, along with the additional methyl group on the propanoic acid chain, may confer unique chemical and biological properties to 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid. These modifications can affect the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

2-amino-3-(4-chloro-5-methylpyrazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C8H12ClN3O2/c1-5-6(9)3-11-12(5)4-8(2,10)7(13)14/h3H,4,10H2,1-2H3,(H,13,14)

InChI Key

FBFQSKDNQMIARP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(C)(C(=O)O)N)Cl

Origin of Product

United States

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